3-Bromo-2-methoxytetrahydro-2h-pyran
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Overview
Description
3-Bromo-2-methoxytetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol . It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of a bromine atom and a methoxy group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxytetrahydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 2-methoxytetrahydropyran using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 3-position of the tetrahydropyran ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxytetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Scientific Research Applications
3-Bromo-2-methoxytetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxytetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxytetrahydro-2H-pyran: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Bromo-2-methoxytetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
Uniqueness
3-Bromo-2-methoxytetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
5324-21-0 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
3-bromo-2-methoxyoxane |
InChI |
InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3 |
InChI Key |
KDNZVQWZDAOKBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCCO1)Br |
Origin of Product |
United States |
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